2-methyl-2,5-dihydro-1H-pyrrole
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Overview
Description
2-Methyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H9N It is a derivative of pyrrole, characterized by the presence of a methyl group at the second position and partial hydrogenation at the 2,5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine under acidic conditions to yield the desired product . Another method includes the reduction of 2-methylpyrrole using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts allows for efficient and high-yield production. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the pyrrole ring without over-reduction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, LiAlH4.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-Methylpyrrole.
Reduction: 2-Methylpyrrolidine.
Substitution: Various N-substituted and C-substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2,5-dihydro-1H-pyrrole and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structural features .
Comparison with Similar Compounds
2-Methyl-2,5-dihydro-1H-pyrrole can be compared with other similar compounds such as:
2-Methylpyrrole: Lacks the partial hydrogenation, making it more reactive in certain chemical reactions.
2,5-Dimethylpyrrole: Contains an additional methyl group, which can influence its chemical properties and reactivity.
2-Methylpyrrolidine: Fully hydrogenated version, exhibiting different chemical behavior and applications.
The uniqueness of this compound lies in its partial hydrogenation, which provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H9N |
---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
2-methyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-3,5-6H,4H2,1H3 |
InChI Key |
NTOYRGWWZZQRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCN1 |
Origin of Product |
United States |
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